4-(2-Nitrophenyl)morpholin-3-one
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Overview
Description
4-(2-Nitrophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H10N2O4 and a molecular weight of 222.2 g/mol . It is a morpholine derivative, characterized by the presence of a nitrophenyl group attached to the morpholinone ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenyl)morpholin-3-one typically involves the reaction of 2-nitroaniline with chloroacetyl chloride to form 2-nitrophenyl chloroacetamide. This intermediate is then cyclized with morpholine under basic conditions to yield the desired product . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitrophenyl)morpholin-3-one undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-(2-Aminophenyl)morpholin-3-one.
Substitution: Various substituted morpholinones depending on the nucleophile used.
Scientific Research Applications
4-(2-Nitrophenyl)morpholin-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other morpholine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Nitrophenyl)morpholin-3-one involves its interaction with specific molecular targets. For instance, its derivatives may act as inhibitors of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)morpholin-3-one: Another nitrophenyl morpholinone with similar chemical properties.
4-(2-Aminophenyl)morpholin-3-one: A reduced form of 4-(2-Nitrophenyl)morpholin-3-one.
Uniqueness
This compound is unique due to its specific nitrophenyl substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other morpholinone derivatives .
Properties
IUPAC Name |
4-(2-nitrophenyl)morpholin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-3-1-2-4-9(8)12(14)15/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFGUUCIPAZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845729-41-1 |
Source
|
Record name | 4-(2-Nitrophenyl)-3-morpholinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ES7S49FZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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